![molecular formula C23H28FIN4O2 B13430628 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide
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Overview
Description
The compound 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; iodide is a structurally complex heterocyclic molecule featuring:
- A 2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl core, a rigid bicyclic system with a quaternary ammonium center.
- A 4-fluoro-2-hydroxyphenyl substituent, which introduces both halogen and phenolic functionalities.
- An iodide counterion, contributing to its ionic character and solubility profile.
Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely employed for refinement and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide typically involves multiple steps. The initial step often includes the preparation of the fluorinated phenyl precursor, followed by the construction of the azoniabicyclo[2.2.2]octane system through a series of cyclization reactions. The final step involves the coupling of these intermediates with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions, such as the use of strong bases and high temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The azoniabicyclo[2.2.2]octane system can be reduced to form a more saturated bicyclic structure.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the azoniabicyclo[2.2.2]octane system would produce a more saturated bicyclic compound.
Scientific Research Applications
3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide involves its interaction with specific molecular targets. The fluorinated phenyl group may interact with hydrophobic pockets in proteins, while the azoniabicyclo[2.2.2]octane system can form strong ionic interactions. The pyrido[1,2-a]pyrimidinone core may participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Systems: Rigidity vs. Flexibility
Target Compound
- Bicyclo[2.2.2]octane system : This system is highly rigid due to its three fused six-membered rings, limiting conformational flexibility. The rigidity may enhance binding selectivity in biological targets.
- Quaternary ammonium center : Introduces positive charge, influencing solubility and electrostatic interactions.
Similar Compound: 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one
- Thiazolidin-4-one substituent: A neutral heterocycle with sulfur and carbonyl groups, differing in electronic properties compared to the pyrido-pyrimidinone system.
Key Difference: The target’s rigid bicyclo[2.2.2]octane may confer superior stability in physiological environments compared to the more flexible bicyclo[3.3.1]nonane analog .
Heterocyclic Components: Electronic and Functional Diversity
Target Compound
- Pyrido[1,2-a]pyrimidin-4-one: Combines pyridine and pyrimidinone rings, offering multiple hydrogen-bonding sites (e.g., carbonyl oxygen) and aromatic π-systems.
Similar Compounds: Pyrazolo[1,5-a]pyrimidines and Thieno[2,3-b]pyridines
- Pyrazolo[1,5-a]pyrimidines: Feature a pyrazole fused to pyrimidine, with nitrogen-rich systems favoring hydrogen-bond donor/acceptor interactions.
- Thieno[2,3-b]pyridines: Incorporate sulfur, enhancing lipophilicity and redox activity compared to oxygen-containing systems.
Key Difference: The target’s pyrido-pyrimidinone system balances hydrogen-bonding capacity (via pyrimidinone) and aromaticity (via pyridine), whereas sulfur-containing analogs prioritize lipophilicity .
Substituent Effects: Halogen vs. Phenyl Groups
Target Compound
- 4-Fluoro-2-hydroxyphenyl : The fluorine atom enhances metabolic stability and membrane permeability, while the hydroxyl group enables hydrogen bonding.
Similar Compound: Benzofuran-Containing Derivatives
- Benzofuran moiety : A neutral, planar aromatic system with oxygen, favoring π-π stacking but lacking halogen-mediated interactions.
Key Difference: The fluorine in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to non-halogenated analogs.
Tabulated Comparison of Structural and Physicochemical Properties
Biological Activity
The compound 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; iodide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps that include the formation of bicyclic structures and the introduction of functional groups such as fluorine and hydroxyl groups. The synthetic pathway often employs advanced techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of the final product.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes related to cholesterol biosynthesis and other metabolic processes.
Inhibition Studies
Recent research indicates that derivatives of similar compounds exhibit significant inhibitory effects on enzymes like squalene synthase , which plays a crucial role in cholesterol production. For instance, compounds with structural similarities have shown IC50 values ranging from 0.058 µM to 90 nM against various enzyme activities in hepatic microsomes from different species .
Compound | Target Enzyme | IC50 Value (µM) |
---|---|---|
Compound A | Squalene Synthase | 0.058 |
Compound B | Squalene Synthase | 0.49 |
Compound C | Squalene Synthase | 3.6 |
Compound D | Squalene Synthase | 32 |
Anti-Hepatitis B Activity
One notable study focused on the anti-hepatitis B activity of related compounds, revealing that certain derivatives possess potent antiviral properties. The mechanism involves the inhibition of viral replication through interference with nucleoside metabolism .
Cholesterol Biosynthesis Inhibition
In vivo studies demonstrated that compounds similar to the one can effectively inhibit cholesterol biosynthesis in animal models. For example, a derivative was shown to reduce cholesterol levels significantly when administered at a dosage of 32 mg/kg .
Research Findings
Recent findings highlight the potential use of this compound in treating conditions related to hypercholesterolemia and viral infections:
- Antiviral Properties : The compound's structural features suggest it may inhibit viral enzymes critical for hepatitis B virus replication.
- Cholesterol Regulation : Inhibition of squalene synthase by structurally similar compounds indicates a potential therapeutic application in managing cholesterol levels.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for structural characterization of this compound?
- Methodological Answer : Employ a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve complex proton environments, particularly for the bicyclo[2.2.2]octane and pyrido-pyrimidinone moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and iodide counterion. IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive stereochemical assignment. Comparative analysis with structurally analogous compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) can validate spectral interpretations .
Q. How can researchers optimize the synthesis protocol for this compound?
- Methodological Answer : Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for cyclization reactions to enhance solubility of intermediates.
- Catalysis : Palladium on carbon (Pd/C) or copper(I) iodide may improve coupling efficiency during heterocycle formation.
- Temperature control : Maintain 60–80°C during aza-Michael additions to prevent side reactions.
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Reference synthetic routes for analogous thiazolidinone-pyrido-pyrimidinones for troubleshooting .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Due to its polar nature and iodide counterion, ion-exchange chromatography (e.g., Dowex resin) can separate ionic byproducts. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities. For large-scale purification, countercurrent distribution or crystallization in mixed solvents (e.g., dichloromethane/methanol) improves yield .
Advanced Research Questions
Q. How can contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?
- Methodological Answer :
- Assay validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly.
- Cellular permeability : Assess membrane penetration via Caco-2 monolayer assays or PAMPA . Low permeability may explain discrepancies between enzyme and cell-based results.
- Metabolic stability : Perform microsomal stability assays to identify rapid degradation in cellular environments. Modify the fluorophenyl or morpholinyl groups to enhance stability .
Q. What computational strategies predict the binding affinity and selectivity of this compound toward biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs, focusing on the bicyclo[2.2.2]octane moiety’s steric effects.
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (≥100 ns) to assess conformational stability of the pyrido-pyrimidinone core.
- Free energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to guide SAR studies .
Q. What challenges arise in achieving regioselective functionalization of the pyrido-pyrimidinone core?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the aza-bicyclo system) to steer electrophilic substitution to the C-3 or C-9 positions.
- Metal-mediated catalysis : Employ palladium-catalyzed C–H activation with pyridine-based ligands to selectively modify the C-2 methyl group.
- Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize nucleophilic attack on the carbonyl group during alkylation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The iodide counterion may increase susceptibility to hydrolysis at pH > 10.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar bicyclic systems).
- Light sensitivity : Store in amber vials under inert gas if the fluorophenyl group exhibits UV-mediated degradation .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
- Methodological Answer : Key analogs include:
Analog Structure | Modification | Bioactivity Trend |
---|---|---|
Replacement of 4-fluoro-2-hydroxyphenyl with 4-methoxyphenyl | Increased logP | Enhanced membrane permeability but reduced kinase inhibition |
Substitution of iodide with tetrafluoroborate | Altered solubility | Improved crystallinity without affecting target affinity |
Addition of morpholinyl group to the ethyl chain | Increased polarity | Reduced cytotoxicity in normal cell lines |
Properties
Molecular Formula |
C23H28FIN4O2 |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
3-[2-[3-(4-fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide |
InChI |
InChI=1S/C23H27FN4O2.HI/c1-15-18(23(30)27-10-3-2-4-21(27)25-15)9-13-28-11-7-16(8-12-28)22(26-28)19-6-5-17(24)14-20(19)29;/h5-6,14,16H,2-4,7-13H2,1H3;1H |
InChI Key |
SNAGPSNXTBVYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]34CCC(CC3)C(=N4)C5=C(C=C(C=C5)F)O.[I-] |
Origin of Product |
United States |
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